1-(4-Ethynylphenoxy)-3-fluorobenzene
Description
1-(4-Ethynylphenoxy)-3-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and an ethynylphenoxy group at the 1-position. The ethynyl group (C≡CH) introduces sp-hybridized carbon atoms, conferring rigidity and linear geometry, while the fluorine atom enhances electronic effects such as electron-withdrawing inductive properties. This structural combination makes the compound valuable in materials science and pharmaceutical research, particularly in applications requiring π-conjugation or bioactivity modulation.
Properties
IUPAC Name |
1-ethynyl-4-(3-fluorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO/c1-2-11-6-8-13(9-7-11)16-14-5-3-4-12(15)10-14/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMEMWALMPFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenoxy)-3-fluorobenzene typically involves the reaction of 4-ethynylphenol with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(4-Ethynylphenoxy)-3-fluorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylphenoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy-fluorobenzene derivatives.
Scientific Research Applications
1-(4-Ethynylphenoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenoxy)-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- The ethynyl group in the target compound enhances electron-withdrawing effects compared to alkyl-substituted derivatives (e.g., 1-(3,3-dimethylpentynyl)-3-fluorobenzene ). This increases electrophilicity, favoring reactions like nucleophilic aromatic substitution.
- Trimethylsilyl-protected alkynes (e.g., ) reduce reactivity, enabling controlled functionalization.
Synthetic Pathways: Target Compound: Likely synthesized via Sonogashira coupling between 4-iodophenol derivatives and terminal alkynes, followed by fluorination . 4r (): Synthesized using cesium carboxylates and photoredox catalysis (56% yield), highlighting the role of modern catalytic methods. 4n (): Prepared via cesium-mediated coupling (30% yield), indicating challenges in sterically hindered systems.
Brominated analogs (e.g., ) are intermediates in polymer synthesis, whereas aminoethoxy derivatives (e.g., ) serve as bioactive scaffolds.
Physicochemical Properties
Notes:
- The target compound’s ethynyl group may confer instability under oxidative conditions, necessitating inert storage.
- Silyl-protected derivatives () exhibit enhanced stability, making them preferable for multi-step syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
